3-Oxo-2-(tetrahydro-furan-2-ylmethyl)-2,3-dihydro-1H-isoindole-4-carboxylic acid
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Overview
Description
3-Oxo-2-(tetrahydro-furan-2-ylmethyl)-2,3-dihydro-1H-isoindole-4-carboxylic acid is a complex organic compound with a molecular formula of C14H15NO4
Mechanism of Action
Target of Action
The primary target of the compound 3-Oxo-2-(tetrahydro-furan-2-ylmethyl)-2,3-dihydro-1H-isoindole-4-carboxylic acid is the human dopamine receptor D2 . This receptor plays a crucial role in the brain’s reward system and is involved in the regulation of mood, motivation, and attention.
Mode of Action
The compound this compound interacts with the dopamine receptor D2 at its allosteric binding site . This interaction affects the receptor’s function, potentially altering the transmission of dopamine signals within the brain.
Biochemical Pathways
The action of this compound on the dopamine receptor D2 can affect various biochemical pathways. These include the dopamine signaling pathway, which plays a key role in the brain’s reward system and is implicated in several neurological and psychiatric disorders .
Result of Action
Its interaction with the dopamine receptor d2 suggests that it may have effects on mood, motivation, and attention .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxo-2-(tetrahydro-furan-2-ylmethyl)-2,3-dihydro-1H-isoindole-4-carboxylic acid typically involves multiple steps, starting with the construction of the isoindole core. One common approach is the cyclization of a suitable precursor, such as a substituted phthalic acid derivative, under specific conditions (e.g., high temperature and pressure) to form the isoindole ring system.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps, such as recrystallization or chromatography, to obtain the final product in high yield and quality.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of different functional groups, leading to a variety of derivatives.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive compounds.
Biology: In biological research, this compound can be used to study enzyme mechanisms and interactions with biological macromolecules. It may also serve as a probe to investigate cellular processes.
Medicine: Potential medicinal applications include the development of new drugs targeting various diseases. Its structural similarity to other bioactive compounds makes it a candidate for drug design and optimization.
Industry: The compound's properties may be exploited in the development of new materials, such as polymers and coatings, which can have applications in various industrial processes.
Comparison with Similar Compounds
Isoindole-1,3-dione: A closely related compound with a similar core structure.
Tetrahydrofuran derivatives: Compounds containing the tetrahydrofuran ring, which may have similar reactivity and applications.
Uniqueness: 3-Oxo-2-(tetrahydro-furan-2-ylmethyl)-2,3-dihydro-1H-isoindole-4-carboxylic acid stands out due to its specific substitution pattern and the presence of both the isoindole and tetrahydrofuran moieties. This combination of structural features may confer unique chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
3-oxo-2-(oxolan-2-ylmethyl)-1H-isoindole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c16-13-12-9(3-1-5-11(12)14(17)18)7-15(13)8-10-4-2-6-19-10/h1,3,5,10H,2,4,6-8H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCTPYRUECQNABJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2CC3=C(C2=O)C(=CC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>39.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24780210 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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